2-Amino-5-Iodopyridine-3-Carbaldehyde

Overview

Description

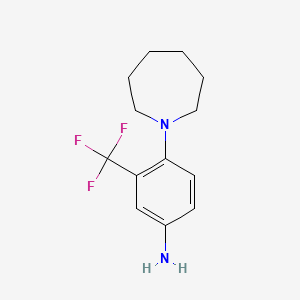

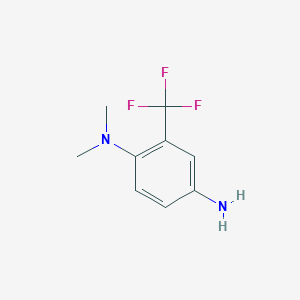

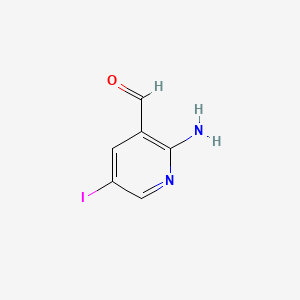

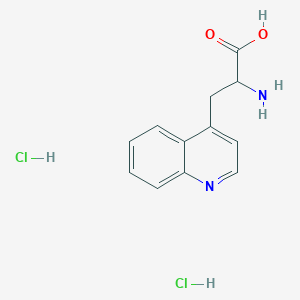

“2-Amino-5-Iodopyridine-3-Carbaldehyde” is a chemical compound with the empirical formula C6H5IN2O . It has a molecular weight of 248.02 . This compound is a useful intermediate in the synthesis of various bioactive molecules .

Synthesis Analysis

The synthesis of “2-Amino-5-Iodopyridine-3-Carbaldehyde” and similar compounds has been a subject of research . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “2-Amino-5-Iodopyridine-3-Carbaldehyde” can be represented by the SMILES string Nc1ccc(I)cn1 . The InChI key for this compound is IVILGUFRMDBUEQ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The melting point of a similar compound, “2-Amino-5-iodopyridine”, is between 128-131 °C (lit.) . The exact physical and chemical properties of “2-Amino-5-Iodopyridine-3-Carbaldehyde” are not available in the search results.

Scientific Research Applications

Organic Synthesis Building Blocks

2-Amino-5-iodonicotinaldehyde: serves as a versatile building block in organic synthesis. Its reactive aldehyde group and the presence of an iodine atom make it a valuable precursor for the construction of complex molecules. It can undergo various chemical reactions, including condensation, nucleophilic addition, and cycloaddition, to yield a wide range of heterocyclic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of drug candidates. The iodine substituent is particularly useful in creating derivatives for radio-labeling, which is essential for imaging techniques like PET scans. This allows researchers to track the distribution and metabolism of drugs within the body .

Material Science

The iodine atom in 2-Amino-5-iodonicotinaldehyde can be used to introduce heavy atoms into organic materials, which is beneficial for studying the crystal structure of materials through X-ray diffraction. This aids in the design of novel materials with specific properties .

Catalysis

This compound can act as a ligand precursor in catalysis. By forming complexes with metals, it can facilitate various catalytic reactions, including oxidative coupling and cross-coupling reactions, which are pivotal in creating bonds between different organic groups .

Photodynamic Therapy

The iodine moiety of 2-Amino-5-iodonicotinaldehyde can be incorporated into photosensitizers for photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells .

Fluorescent Probes

Due to its structural features, 2-Amino-5-iodonicotinaldehyde can be modified to create fluorescent probes. These probes are used in bioimaging to visualize biological processes at the molecular level, providing insights into cell function and pathology .

Agrochemical Research

In agrochemical research, this compound can be used to synthesize new classes of pesticides and herbicides. The introduction of the iodine atom can enhance the biological activity and selectivity of these agrochemicals .

Environmental Studies

2-Amino-5-iodonicotinaldehyde: can be employed in the synthesis of environmental sensors. These sensors detect pollutants and toxic substances, contributing to environmental monitoring and safety .

Safety and Hazards

“2-Amino-5-Iodopyridine-3-Carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, “2-Amino-5-Iodopyridine-3-Carbaldehyde” and similar compounds may continue to be a focus of future research in these fields.

properties

IUPAC Name |

2-amino-5-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXSLRYMXWHNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590323 | |

| Record name | 2-Amino-5-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-Iodopyridine-3-Carbaldehyde | |

CAS RN |

578007-67-7 | |

| Record name | 2-Amino-5-iodo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578007-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-iodopyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)